molecular formula C19H17ClF3NOS B2955197 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane CAS No. 1797092-99-9

7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane

Cat. No.: B2955197
CAS No.: 1797092-99-9
M. Wt: 399.86
InChI Key: RXDIJINAKLZBQH-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur (1,4-thiazepane). Key structural features include:

  • Position 7: A 2-chlorophenyl group, contributing steric bulk and lipophilicity.
  • Position 4: A 4-(trifluoromethyl)benzoyl group, which introduces strong electron-withdrawing effects via the para-trifluoromethyl substituent.
  • Molecular formula: C₁₈H₁₅ClF₃NOS (molecular weight: 385.831) .

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NOS/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-26-17)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDIJINAKLZBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described by the following structural formula:

C16H14ClF3N1S1\text{C}_{16}\text{H}_{14}\text{ClF}_{3}\text{N}_{1}\text{S}_{1}

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • Enzyme Inhibition : Many thiazepane derivatives act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .
  • Antimicrobial Properties : Studies have shown that thiazepane derivatives can demonstrate antimicrobial activity against various strains, including Mycobacterium tuberculosis and other Gram-positive bacteria .

Inhibition Studies

A study on related compounds indicated that derivatives with a trifluoromethyl group exhibited moderate inhibition of AChE and BuChE. The following table summarizes the IC50 values for selected compounds:

Compound NameIC50 (AChE) µMIC50 (BuChE) µM
Rivastigmine5.0010.00
Compound A27.0458.01
Compound B106.75277.48

These findings suggest that this compound may possess similar inhibitory activity, warranting further investigation.

Antimicrobial Activity

The compound was evaluated for its antimicrobial effects against Mycobacterium tuberculosis and nontuberculous mycobacteria. Results from a study showed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective concentrations were around 125–250 µM for certain derivatives, suggesting potential as an antimicrobial agent .

Case Studies

  • Antitumor Activity : In vivo studies demonstrated that thiazepane derivatives could inhibit tumor growth in models resistant to standard treatments like imatinib, indicating their potential as novel therapeutic agents in oncology .
  • Neuroprotective Effects : Compounds similar to this compound have been explored for neuroprotective properties due to their ability to inhibit cholinesterases, which may help in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target vs. BD79555 : Both share the same molecular formula but differ in benzoyl substitution. The target’s para-trifluoromethyl group provides localized electron withdrawal, while BD79555’s 2,3,4-trifluorobenzoyl distributes electron-withdrawing effects across the ring. This difference may influence binding affinity in target proteins .
  • The styryl moiety may enhance π-stacking interactions in hydrophobic pockets .

Halogen Substitution

  • 2-Chlorophenyl vs. 2-Fluorophenyl : The 2-fluorophenyl analog () replaces chlorine with fluorine, reducing molecular weight and altering lipophilicity. Fluorine’s smaller size and stronger electronegativity may improve metabolic stability .

Heterocyclic Modifications

  • Thiazole Methanone: The 2-methylthiazole group () introduces a nitrogen atom, enabling hydrogen bonding and altering pharmacokinetic profiles. This substitution could enhance selectivity for enzymes requiring heterocyclic recognition .

Research Findings and Implications

Physicochemical Properties

  • Solubility : Sulfonyl groups () likely improve water solubility, whereas trifluoromethyl benzoyl groups (target compound) balance lipophilicity for membrane penetration .

Pharmacological Hypotheses

  • The target compound’s para-trifluoromethyl benzoyl group may optimize interactions with hydrophobic enzyme pockets, while BD79555’s multi-fluorinated benzoyl could disrupt π-π stacking due to steric effects.
  • The thiazole-containing analog () might exhibit improved CNS penetration due to reduced molecular weight and fluorine’s blood-brain barrier affinity .

Q & A

Basic: What are the optimal synthetic routes for 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane?

Methodological Answer:
The synthesis involves multi-step reactions starting with the 1,4-thiazepane core. Key steps include:

  • Acylation : React the thiazepane nitrogen with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine) to form the benzoyl-substituted intermediate .
  • Substitution : Introduce the 2-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if a halogenated precursor is used) .
  • Purification : Use recrystallization (polar solvents) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:
Contradictions often arise from dynamic molecular conformations or overlapping signals. Address this by:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity and stereochemistry .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
  • Variable Temperature NMR : Resolve overlapping peaks by altering temperature to shift equilibrium in dynamic systems .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize yield and purity .
  • Chromatography : Use flash chromatography with gradients (e.g., 5–30% ethyl acetate in hexane) for intermediates. For final products, HPLC with phenyl-hexyl columns improves resolution of aromatic analogs .

Advanced: How to evaluate the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

  • Receptor-Binding Assays : Use radioligand displacement (e.g., 3^3H-labeled diazepam for GABAA_A receptors). Measure IC50_{50} values via competitive binding curves .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to receptor active sites, guided by structural analogs like benzodiazepines .

Basic: Which characterization methods confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 19^19F NMR identifies trifluoromethyl group environments; 1^1H NMR confirms aromatic and thiazepane proton integration .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+^+ peak for C19_{19}H14_{14}ClF3_3NOS) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions .

Advanced: What strategies optimize substituent effects on pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 2-chlorophenyl with fluorophenyl) and assess activity changes in cellular assays .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

Basic: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Solution Stability : Incubate in buffers (pH 3–10) and analyze degradation via HPLC at timed intervals .

Advanced: How to gain mechanistic insights into metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450 involvement .
  • Isotope-Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic transformations .

Basic: What are recommended handling and storage protocols?

Methodological Answer:

  • Storage : Keep under inert atmosphere (argon) at –20°C to prevent oxidation of the thiazepane ring .
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., lithium aluminum hydride reductions) .

Advanced: Which computational approaches predict biological activity and toxicity?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and Hammett constants .
  • Toxicity Prediction : Use software (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity based on structural fragments .

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